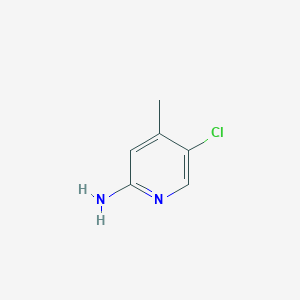

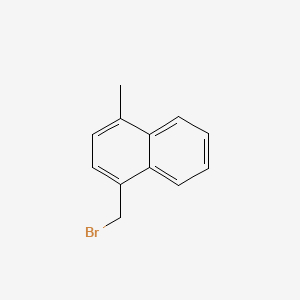

3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide

Overview

Description

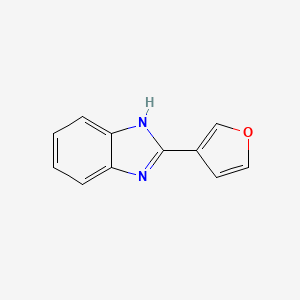

The compound "3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide" is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a structure related to benzene, where two nitrogen atoms replace two carbon atoms in the benzene ring. The presence of the amino group, chloromethyl group, and nitrile group suggests that this compound could be reactive and serve as an intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of pyrazine derivatives often involves reactions with various reagents that can introduce different functional groups into the pyrazine ring. For instance, the reaction of pyrazine 1-oxide with phosphoryl chloride can yield chloropyrazine and aminopyrazine derivatives . Similarly, the synthesis of related compounds like 3-aminopyrazine-2-carboxamide can be achieved by reacting 3-aminopyrazine-2-carbonitrile with dimethylformamide and phosphoryl chloride . These methods indicate that the synthesis of "3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide" could potentially involve similar reagents and conditions to introduce the chloromethyl and nitrile groups onto the pyrazine ring.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of nitrogen atoms in the ring, which can significantly influence the electronic properties of the molecule. The substitution pattern on the pyrazine ring, such as the positions of the amino, chloromethyl, and nitrile groups, will affect the molecule's reactivity and the types of chemical reactions it can undergo .

Chemical Reactions Analysis

Pyrazine derivatives can participate in a variety of chemical reactions. For example, they can react with primary and secondary amino functions to form stable adducts suitable for chromatographic analysis . They can also undergo cyclocondensation reactions to form novel heterocyclic compounds . The presence of the chloromethyl group in "3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide" suggests that it could react with nucleophiles to form new bonds, while the nitrile group could be involved in reactions such as hydrolysis or reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives like "3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide" are influenced by their functional groups. The amino group can participate in hydrogen bonding, which can affect solubility and boiling points. The nitrile group can contribute to the molecule's polarity and reactivity. The chloromethyl group can make the compound susceptible to nucleophilic substitution reactions. These properties are crucial for determining the compound's behavior in different environments and its suitability for various applications .

Scientific Research Applications

Synthesis and Antimalarial Effects

- Antimalarial Research : This compound has been used in the synthesis of folate antagonists for antimalarial evaluation. Condensation of its bromomethyl derivative with various amines and phenols produced a series of derivatives, but these compounds did not show significant activity against Plasmodium berghei infections in mice or against select bacteria in vitro (Werbel et al., 1978).

Novel Product Synthesis

- Unexpected Product Formation : During the synthesis of related compounds, a novel product, 5-amino-3,6-dimethyl-2-pyrazinecarbonitrile, was unexpectedly formed. This highlights the potential for unexpected reactions and novel compound formation in the chemistry of pyrazine derivatives (Lang et al., 2015).

Photocatalytic Systems

- Photocatalytic Applications : A donor–acceptor system using a pyrazine derivative showed potential as a photocatalytic system for Sonogashira couplings. This application highlights the compound's potential in the field of photocatalysis (Deol et al., 2016).

Photovoltaic Properties

- Organic-Inorganic Photodiode Fabrication : Derivatives of pyrazinecarbonitriles have been studied for their photovoltaic properties and applications in fabricating organic-inorganic photodiodes. This application shows the potential of these compounds in the field of renewable energy and electronics (Zeyada et al., 2016).

Biological Activity Studies

- Synthesis of Fused Pyrazolo[1,5-a]pyrimidines : Research on the synthesis of novel fused pyrazolo[1,5-a]pyrimidines from 5-aminopyrazole incorporated with p-chloroaniline, showing potential biological activities and cytotoxicity against breast cancer cells, demonstrates the compound's relevance in medicinal chemistry (Al-Adiwish et al., 2017).

Mechanism of Action

Target of Action

This compound belongs to the class of pyrrolopyrazine derivatives , which have been shown to exhibit a wide range of biological activities .

Mode of Action

Other pyrrolopyrazine derivatives have shown various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Biochemical Pathways

It is known that pyrrolopyrazine derivatives can interact with various biochemical pathways, leading to a wide range of biological activities .

Result of Action

Based on the known activities of other pyrrolopyrazine derivatives, it can be speculated that this compound may have potential therapeutic effects .

properties

IUPAC Name |

6-(chloromethyl)-4-hydroxy-3-iminopyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c7-1-4-3-11(12)6(9)5(2-8)10-4/h3,9,12H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVMXQJFTZCDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N)N1O)C#N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960565 | |

| Record name | 6-(Chloromethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide | |

CAS RN |

40127-89-7 | |

| Record name | 3-Amino-6-chloromethyl-2-(pyrazin-4-oxide)carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040127897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Chloromethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-6-chloromethyl-2-(pyrazin-4-oxide)carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

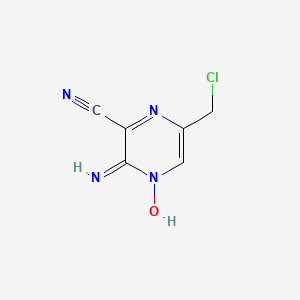

Q1: What is the synthetic route for producing 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide as described in the research?

A1: The provided research focuses on a closely related compound, 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide. This compound is synthesized by first reacting either diketene or oximinoacetone with β-chlorobenzaldehyde oxime (I). This reaction yields the desired 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide (IIIa) through condensation with aminomalononitrile tosylate (II) []. While the synthesis of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is not explicitly described, the provided research suggests potential pathways based on similar chemical reactions and building blocks.

Q2: What is the primary application of 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide as highlighted in the research?

A2: The research highlights the use of 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide as a key intermediate in the synthesis of 6-alkenyl-substituted pteridines [, ]. Pteridines are a class of heterocyclic compounds with diverse biological activities, making them of significant interest in medicinal chemistry. This suggests that 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide could be a valuable building block for developing novel compounds with potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-(thiophen-2-ylmethylidene)amino]phenol](/img/structure/B1330560.png)

![2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1330580.png)